molecular formula C9H8ClFN4 B1491596 [1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1247396-07-1

[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No.: B1491596
CAS No.: 1247396-07-1
M. Wt: 226.64 g/mol
InChI Key: VQEFVARIEHMXIZ-UHFFFAOYSA-N
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Description

[1-(4-Chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine is a triazole-containing compound featuring a 4-chloro-2-fluorophenyl substituent at the 1-position of the triazole ring and a methanamine group at the 4-position. Its structure combines a heterocyclic triazole core with halogenated aromatic and primary amine functionalities, making it a versatile intermediate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

[1-(4-chloro-2-fluorophenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFN4/c10-6-1-2-9(8(11)3-6)15-5-7(4-12)13-14-15/h1-3,5H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEFVARIEHMXIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine is a synthetic compound belonging to the triazole class, known for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₈ClFN₄
  • CAS Number : 832738-10-0

The biological activity of this compound primarily involves its interaction with various molecular targets. The triazole ring is known to bind to enzymes and receptors, potentially inhibiting their activity. This inhibition can disrupt critical biochemical pathways, leading to various biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on cancer cell proliferation. Specifically:

  • Case Study : A derivative demonstrated cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC₅₀ values indicating effective growth inhibition at low concentrations (0.80 μmol/L for MDA-MB-231) after 48 hours of treatment .
  • Mechanism : These compounds induced apoptosis and G2/M phase arrest in cancer cells by modulating oxidative stress pathways and inhibiting the Notch-AKT signaling pathway .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. Research indicates that derivatives can exhibit antifungal activity against various strains of Candida and other pathogens:

CompoundActivityTarget Pathogens
This compoundModerateCandida spp., bacterial strains
ZQL-4cStrongBreast cancer cells; induces ROS production

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other triazole derivatives:

CompoundBiological ActivityKey Findings
1-(4-Bromo-2-fluorophenyl)-triazoleAnticancerInhibits tumor growth in vitro
1-(4-Fluorophenyl)-triazoleAntifungalEffective against fluconazole-resistant strains

Comparison with Similar Compounds

Structural Analogues with Halogen-Substituted Phenyl Groups

(a) Positional Isomers: 2-Chloro-4-fluorophenyl Derivative
  • Compound : [1-(2-Chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine ().
  • Comparison: Swapping the positions of chlorine (4→2) and fluorine (2→4) alters electronic effects.
  • Key Difference : Positional isomerism impacts dipole moments and π-π stacking interactions with aromatic residues in enzymes or receptors .
(b) Simpler Halogenated Derivatives
  • Compound: [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol (Compound 26, ).
  • Comparison : Lacks the fluorine atom and replaces the methanamine with a hydroxyl group. The absence of fluorine reduces electron-withdrawing effects, while the hydroxyl group lowers basicity and may enhance solubility in polar solvents.
  • Key Difference : Functional group substitution (amine vs. alcohol) significantly alters reactivity and pharmacokinetic properties .
(c) Dihalogenated Analogues
  • Compound : 1-[1-(2,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]-N-(2-fluorobenzyl)methanamine ().
  • Comparison: The 2,4-dichlorophenyl group increases lipophilicity compared to the mono-halogenated target compound. The additional fluorine in the benzyl group introduces a second site for hydrogen bonding.
  • Key Difference : Enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility .

Analogues with Heterocyclic or Aliphatic Substituents

(a) Thiophene-Containing Derivative
  • Compound : (1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride ().
  • Comparison : Replacing the halogenated phenyl group with a thiophene ring introduces sulfur-mediated interactions (e.g., van der Waals forces, polarizability). Thiophene’s smaller aromatic system may reduce steric bulk.
  • Key Difference : Thiophene’s electron-rich nature could enhance binding to metal ions or cysteine residues in proteins .
(b) Oxazoline-Functionalized Analogues
  • Compound : N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl)methanamine ().
  • Comparison: The oxazoline ring introduces a chiral center and additional hydrogen-bonding sites.
  • Key Difference : Oxazoline’s rigidity may restrict conformational flexibility, affecting target engagement .
Table 1: Key Properties of Selected Analogues
Compound Molecular Weight Key Substituents Melting Point (°C) Synthesis Method
Target Compound 257.67 4-Cl, 2-F-phenyl, NH2 Not reported CuAAC*
[1-(2-Cl-4-F-phenyl)-Triazolyl]methanamine 257.67 2-Cl, 4-F-phenyl, NH2 Not reported CuAAC
[1-(4-Cl-phenyl)-Triazolyl]methanol 225.66 4-Cl-phenyl, OH Not reported Commercial purchase ()
N,N-Dibenzyl-Oxazoline Derivative 470.60 Oxazoline, dibenzylamine Not reported 1,3-Dipolar cycloaddition

*CuAAC: Copper-catalyzed azide-alkyne cycloaddition.

Functional Group Impact on Bioactivity (Inferred)

  • Amine Group : The primary amine in the target compound allows for salt formation (e.g., hydrochlorides, ) and participation in hydrogen bonding, critical for target recognition.
  • Halogens : Chlorine and fluorine enhance metabolic stability by resisting oxidative degradation. Fluorine’s electronegativity may also improve binding affinity to electron-rich pockets .

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reaction Components : An aryl azide derived from 4-chloro-2-fluoroaniline or corresponding halogenated phenyl azide, and an alkyne bearing a protected or free methanamine substituent.
  • Catalyst : Copper(I) complexes such as CuI with ligands (e.g., triphenylphosphine derivatives).
  • Solvent System : Water or mixed aqueous-organic solvents.
  • Conditions : Mild heating (around 60 °C) with ultrasonic irradiation to enhance reaction rates and yields.
  • Outcome : Formation of 1,4-disubstituted 1,2,3-triazoles in high yields (up to 93%) with excellent regioselectivity.

This method is notable for its environmental friendliness, operational simplicity, and broad substrate scope. Ultrasonic assistance improves catalyst dispersion and reaction kinetics, enabling efficient synthesis under mild conditions without the need for bases or additives.

Stepwise Synthesis via Chalcone and Pyrazoline Intermediates

  • Starting Materials : Benzaldehydes substituted with chloro and fluoro groups and 1,2,3-triazolyl ethanones.
  • Process :
    • Formation of chalcones via aldol condensation under basic conditions.
    • Cyclization with thiosemicarbazide to yield pyrazoline N-thioamides.
    • Reaction of these intermediates with bromoacetyl-triazole derivatives under reflux in ethanol with triethylamine to form complex heterocycles including triazole-containing compounds.
  • Yields : Excellent, often above 80%.
  • Characterization : Confirmed by NMR spectroscopy and X-ray crystallography.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Advantages Notes
CuAAC with ultrasonic irradiation 4-chloro-2-fluorophenyl azide + terminal alkyne, CuI catalyst, water, 60 °C, 30 min Up to 93 High atom economy, mild conditions, eco-friendly Regioselective 1,4-disubstitution
Chalcone → Pyrazoline → Triazole Benzaldehyde derivatives + thiosemicarbazide + bromoacetyl-triazole, EtOH, reflux ~80-85 Enables complex heterocycle synthesis Multi-step, requires careful control
Amine introduction via substitution/reduction Halomethyl-triazole intermediates, polar aprotic solvents, pH control Variable Allows direct amine installation Purification via crystallization or extraction

Detailed Research Findings

  • The CuAAC method employing copper(I) iodide and triphenylphosphine ligands under ultrasonic conditions has been demonstrated to efficiently produce 1,2,3-triazoles with high yields and minimal byproducts. This approach avoids harsh reagents and is compatible with water as a solvent, improving sustainability and scalability.

  • The stepwise synthesis involving chalcone intermediates followed by cyclization and subsequent reaction with bromoacetyl-triazoles allows for the incorporation of multiple aromatic and heterocyclic units. The products show characteristic NMR signals confirming the triazole and pyrazoline rings, and the structures are validated by X-ray diffraction.

  • Amine functionalization steps require careful solvent and pH control to isolate the target methanamine derivative in a crystalline or amorphous solid dispersion form. Techniques such as rotational distillation, freeze drying, and anti-solvent precipitation are employed to purify and stabilize the final product.

Q & A

Q. Key Reaction Conditions :

  • Temperature: 25–60°C for cycloaddition.
  • Catalyst: Cu(I) (e.g., CuSO₄·5H₂O with sodium ascorbate).
  • Solvent: t-BuOH/H₂O mixture for solubility and reaction efficiency.

Q. Table 1: Yield Optimization Under Varied Conditions

Catalyst SystemSolventTemp (°C)Yield (%)Reference
CuSO₄ + Ascorbatet-BuOH/H₂O2578
CuIDMF6065
Ru-basedTHF5042

Basic: Which analytical techniques are essential for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the triazole ring and substituent positions. For example, the methanamine proton appears as a singlet at δ ~3.8 ppm .
  • HPLC : Purity assessment (>95% typical) using C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : Resolves stereochemical ambiguities. SHELXL refinement (e.g., using Olex2) is standard for determining bond lengths/angles (e.g., C-N triazole bonds ~1.34 Å) .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer:
Discrepancies in crystallographic data (e.g., bond length variations or disorder) arise from:

  • Crystal Twinning : Use PLATON’s TWINLAW to detect and model twinning .
  • Disordered Substituents : Refine with SHELXL’s PART instruction, applying restraints to Cl/F occupancy .
  • Validation Tools : Check R-factor convergence (target < 0.05) and ADDSYM analysis for missed symmetry .

Q. Table 2: Crystallographic Data Comparison

StudySpace GroupR-factor (%)Disordered GroupsResolution (Å)
AP2₁/c4.2Cl/F (partial)0.78
BC2/c5.1None0.85

Advanced: What strategies are used to evaluate this compound’s bioactivity, and how do structural modifications alter efficacy?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ via fluorogenic substrates (e.g., MAO-B inhibition assays ).
  • Cell-Based Studies : Assess cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .

Q. Structure-Activity Relationship (SAR) Insights :

  • Substituent Effects : Replacing 4-Cl-2-F with 3-F (as in ) reduces MAO-B inhibition by ~30% due to altered electron-withdrawing effects.
  • Methanamine Modification : Adding morpholinoethyl groups () enhances blood-brain barrier permeability.

Q. Table 3: Bioactivity of Analogues

SubstituentMAO-B IC₅₀ (µM)Cytotoxicity (HeLa, µM)
4-Cl-2-F0.1225.3
3-F0.41>50
2,5-diF0.0918.7

Advanced: How do solvent and pH influence the stability of this compound in biological assays?

Methodological Answer:

  • pH Stability : Use UV-Vis spectroscopy to track degradation. The compound is stable at pH 6–8 (biological buffer range), with <5% decomposition over 24 hours. Acidic conditions (pH < 4) hydrolyze the triazole ring .
  • Solvent Effects : DMSO (10% in PBS) maintains solubility (>10 mM) without precipitation. Avoid chloroform due to Cl⁻ interaction risks .

Basic: What computational methods support the design of derivatives with enhanced target affinity?

Methodological Answer:

  • Docking Studies : AutoDock Vina models interactions with MAO-B (PDB: 2V5Z). The fluorophenyl group occupies a hydrophobic pocket, while methanamine forms H-bonds with Gln206 .
  • DFT Calculations : B3LYP/6-31G* basis sets predict electron density distribution, guiding substituent placement for improved binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 2
[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

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